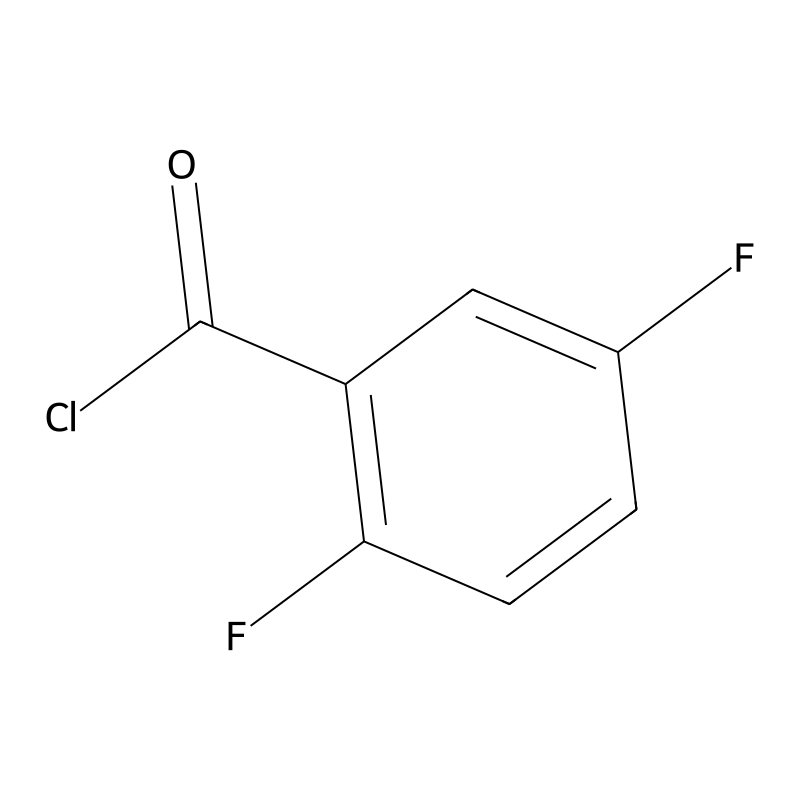2,5-Difluorobenzoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Acylating Agent
- Synthesis of Esters: 2,5-Difluorobenzoyl chloride functions as an acylating agent, reacting with alcohols to form esters. This reaction allows the incorporation of the 2,5-difluorobenzoyl group into diverse molecules, often leading to compounds with unique properties. For example, it has been used in the synthesis of ethyl 4-(2′,5′-difluorobenzoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (JJ78:1) [].
- Thiohydrazide Formation: Similar to ester formation, 2,5-difluorobenzoyl chloride can react with hydrazides to form thiohydrazides []. These compounds hold potential applications in various fields, including medicinal chemistry and material science.
Potential for Drug Discovery
2,5-Difluorobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClF₂O, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring and a carbonyl chloride functional group. This compound is a colorless to pale yellow liquid that is highly reactive, particularly towards nucleophiles, due to the electrophilic nature of the carbonyl carbon in the acyl chloride group. It is primarily used as an intermediate in various chemical syntheses and is known for its potential applications in pharmaceuticals and agrochemicals .
2,5-Difluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns and eye damage upon contact [].
- Toxicity: Data on specific toxicity is limited, but due to its corrosive nature, it is likely to be harmful if inhaled, ingested, or absorbed through the skin.
- Flammability: Likely flammable based on the presence of the aromatic ring.
- Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes [].
Safety Precautions
- Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling 2,5-Difluorobenzoyl chloride.
- Work in a well-ventilated fume hood.
- Handle with care to avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from moisture and incompatible chemicals.
- Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides or esters.
- Formation of Aryl Fluorides: It can be used in reactions involving aryl fluorides through displacement reactions.
- Coupling Reactions: This compound can serve as a coupling agent in various synthetic pathways, facilitating the formation of complex organic molecules .
The synthesis of 2,5-difluorobenzoyl chloride can be achieved through several methods:
- Fluorination of Benzoyl Chloride: Benzoyl chloride can be fluorinated using a suitable fluorinating agent (e.g., sulfur tetrafluoride) under controlled conditions to introduce fluorine atoms at the desired positions.
- Direct Chlorination: Starting from 2,5-difluorobenzoic acid, chlorination can be performed using thionyl chloride or oxalyl chloride to yield 2,5-difluorobenzoyl chloride.
- Rearrangement Reactions: Certain rearrangement reactions involving substituted phenols can also lead to the formation of this compound .
2,5-Difluorobenzoyl chloride finds applications in various fields:
- Pharmaceutical Synthesis: It serves as an important intermediate in the synthesis of pharmaceutical compounds.
- Agrochemicals: The compound is utilized in developing herbicides and pesticides.
- Material Science: It can be used to synthesize polymers and other materials with specific properties due to its reactivity .
Several compounds are structurally similar to 2,5-difluorobenzoyl chloride. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzoyl Chloride | Contains a benzene ring with a carbonyl and chlorine | Widely used as an acylating agent |
| 2-Fluorobenzoyl Chloride | One fluorine atom at position 2 | Less lipophilic than 2,5-difluorobenzoyl chloride |
| 4-Fluorobenzoyl Chloride | One fluorine atom at position 4 | Different reactivity pattern due to positional effects |
| 3,4-Difluorobenzoyl Chloride | Two fluorine atoms at positions 3 and 4 | Potentially different biological activities |
The uniqueness of 2,5-difluorobenzoyl chloride lies in its specific substitution pattern on the benzene ring, which influences its reactivity and biological properties compared to other halogenated benzoyl chlorides. The presence of two fluorine atoms enhances its lipophilicity and may improve its interactions with biological systems compared to its mono-fluorinated counterparts .
XLogP3
GHS Hazard Statements
H226 (89.58%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








